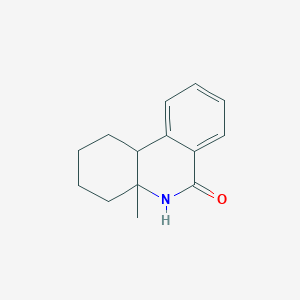![molecular formula C14H8BrF3N4O2 B6044869 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6044869.png)
6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising results in the treatment of various diseases and disorders. In
Mecanismo De Acción
The mechanism of action of 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases and disorders. The compound has been found to inhibit the activity of certain kinases and phosphatases, which play a crucial role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide are significant. The compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. The compound has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. However, the limitations of using this compound in lab experiments include its complex synthesis method, which requires skilled professionals, and the potential for adverse effects on the environment.
Direcciones Futuras
The future directions for 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide are vast and varied. The compound has the potential to be developed into a new class of therapeutic agents for the treatment of various diseases and disorders. Future research should focus on the development of new synthesis methods, as well as the identification of new therapeutic applications for this compound.
Conclusion:
In conclusion, 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound exhibits potent anti-inflammatory and anti-cancer properties, as well as potential neuroprotective effects. Future research should focus on the development of new synthesis methods and the identification of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of various reagents and solvents, such as bromine, trifluoromethoxybenzene, pyrazole, and pyrimidine. The process is complex and requires skilled professionals to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is vast and varied. This compound has been found to exhibit potential therapeutic applications in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. The compound has been extensively studied in preclinical trials and has shown promising results.
Propiedades
IUPAC Name |
6-bromo-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N4O2/c15-8-5-19-12-11(6-20-22(12)7-8)13(23)21-9-1-3-10(4-2-9)24-14(16,17)18/h1-7H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMXZPWNELSNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C3N=CC(=CN3N=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6044798.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6044807.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6044816.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044830.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B6044840.png)


![3,6-diamino-2-(4-bromobenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B6044854.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6044857.png)
![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6044865.png)
![3-(4-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6044896.png)